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Introduction

JNJ-61393215, also known as tebideutorexant, is a novel, selective orexin-1 receptor (OX1R)
antagonist that has been under investigation for the treatment of neuropsychiatric disorders,
including anxiety and depression.[1] The orexin system, comprising orexin-A and orexin-B
peptides and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and
stress responses.[2] Preclinical and clinical evidence suggests that hyperactivity of the orexin
system, particularly through the OX1R pathway, is implicated in the pathophysiology of panic
and anxiety states.[1] This has positioned selective OX1R antagonists like JNJ-61393215 as a
promising therapeutic strategy for conditions characterized by hyperarousal and anxiety.[1] This
technical guide provides a comprehensive overview of the discovery and development history
of INJ-61393215, detailing its pharmacological profile, key experimental findings, and clinical
evaluation.

Discovery and Preclinical Development

The development of INJ-61393215 was driven by the therapeutic potential of selectively
targeting the orexin-1 receptor to mitigate anxiety and panic without inducing the sedative
effects associated with dual orexin receptor antagonists.[1]

In Vitro Pharmacology
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Initial characterization of JINJ-61393215 involved a series of in vitro assays to determine its
affinity and functional activity at human and rat orexin receptors.

Radioligand Binding Assays: While the specific, detailed protocol for INJ-61393215 is not
publicly available, such assays typically involve the use of cell membranes expressing the
target receptor (e.g., CHO or HEK293 cells transfected with human or rat OX1R and OX2R).[3]
[4] A radiolabeled ligand with known affinity for the receptor is incubated with the cell
membranes in the presence of varying concentrations of the unlabeled test compound (JNJ-
61393215).[5] The amount of radioligand displaced by the test compound is measured,
allowing for the calculation of the inhibition constant (Ki), which reflects the binding affinity of
the compound.[3]

In Vitro Functional Assays: The functional antagonist activity of JINJ-61393215 was likely
assessed using cellular assays that measure the inhibition of orexin-A-induced intracellular
signaling.[6][7] A common method for Gg-coupled receptors like OX1R is to measure changes
in intracellular calcium concentration using a fluorescent dye and a system like the Fluorometric
Imaging Plate Reader (FLIPR).[7] In this assay, cells expressing the OX1R are loaded with a
calcium-sensitive dye. The ability of INJ-61393215 to block the increase in fluorescence upon
stimulation with orexin-A is quantified to determine its functional potency (e.g., pKB).[7]

JNJ-61393215 demonstrated high affinity and selectivity for the human orexin-1 receptor.

Parameter Human OX1R Human OX2R Rat OX1R Reference
pKi 8.17 6.12 8.13 [1]
pKB 7.76 - 7.72 [1]

Preclinical In Vivo Studies

Preclinical evaluation of JNJ-61393215 was conducted in rodent models to assess its
pharmacokinetic profile and efficacy in a model of panic anxiety.

Rat CO2-Induced Panic Model: This model is a well-established translational model for panic
anxiety.[8][9] While the specific protocol used for INJ-61393215 is proprietary, the general
procedure involves exposing rats to an elevated concentration of carbon dioxide (e.g., 20%
C02), which induces panic-like behaviors and physiological responses.[8][9][10] Behavioral
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assessments may include measures of freezing, escape attempts, and social interaction.[8][9]
[11] Physiological parameters such as heart rate and blood pressure are also typically
monitored.[8] JNJ-61393215 was administered orally at various doses prior to the CO2
challenge to evaluate its ability to attenuate these panic-like responses.[1]

In the rat model of CO2-induced panic, JNJ-61393215 demonstrated a dose-dependent
reduction in panic-like behaviors.

Effect on CO2-Induced
Dose (mg/kg, p.o.) o _ Reference
Panic-like Behavior

3 - [1]
10 Attenuation [1]
30 Significant Attenuation [1]

JNJ-61393215 was found to have minimal effects on spontaneous sleep in rats, highlighting its
selective anxiolytic potential without significant sedative properties.[1]

Clinical Development

JNJ-61393215 has progressed through Phase 1 and Phase 2a clinical trials to evaluate its
safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

First-in-human studies were conducted in healthy volunteers to establish the safety and
pharmacokinetic profile of INJ-61393215.

Single and Multiple Ascending Dose Studies (NCT0223871): These studies are designed to
assess the safety, tolerability, and pharmacokinetics of a new drug at increasing dose levels.
[12] While the full protocol is not publicly available, these trials typically involve administering
single or multiple doses of the study drug or placebo to healthy participants.[13][14] Blood
samples are collected at various time points to determine pharmacokinetic parameters such as
maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and half-life
(t1/2).[12][13] Safety and tolerability are monitored through physical examinations, vital signs,
electrocardiograms (ECGs), and reporting of adverse events.[12][13]
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Human CO2 Inhalation Challenge: This is a translational model used to induce panic-like
symptoms in a controlled laboratory setting.[15][16][17] The protocol generally involves the
inhalation of a mixture of CO2 (e.g., 35%) and oxygen for a short duration (e.g., one or two
breaths).[15][16] Subjective and physiological responses, including measures of fear, anxiety,
heart rate, and blood pressure, are assessed before and after the challenge.[15][16][17] In the
study with JNJ-61393215, the drug was administered prior to the CO2 challenge to evaluate its
ability to mitigate the induced panic symptoms.[1]

JNJ-61393215 was generally well-tolerated in healthy volunteers. The most common adverse
events reported were somnolence and headache.[1]

Pharmacokinetic Profile of INJ-61393215 in Healthy Volunteers (Single Ascending Dose)

Dose (mg) Tmax (h) t1/2 (h) Cmax (ng/mL) Reference

1-90 1.0-2.25 13.6-24.6 1.4-136.8 [12]

In the human CO2 challenge model, a 90 mg dose of JNJ-61393215 demonstrated a
significant reduction in CO2-induced fear and anxiety symptoms, comparable to the effects of
alprazolam.[1]

Phase 2a Study

A Phase 2a clinical trial (NCT04080752) was conducted to evaluate the efficacy, safety, and
tolerability of INJ-61393215 as an adjunctive treatment for adults with major depressive
disorder (MDD) with anxious distress who had a suboptimal response to standard
antidepressants.[18][19]

This was a double-blind, placebo-controlled, multicenter study.[18] While the complete protocol
is not publicly available, the study design involved randomizing participants to receive either
JNJ-61393215 (135 mg) or placebo once daily for 6 weeks, in addition to their ongoing
antidepressant treatment.[18][19] The primary efficacy endpoint was the change from baseline
to week 6 on the 17-item Hamilton Depression Rating Scale (HDRS-17).[18] Secondary
endpoints likely included measures of anxiety and overall clinical improvement.[18]
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The results of this Phase 2a study have been posted, and further details may be available
through scientific publications and conference presentations.

Signaling Pathways and Workflows

Orexin Signaling Pathway and the Mechanism of Action
of JNJ-61393215
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Caption: Orexin-A binding to OX1R activates Gq, leading to neuronal activation. JNJ-61393215
blocks this pathway.

Preclinical Efficacy Evaluation Workflow
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Caption: Workflow for assessing the efficacy of INJ-61393215 in a preclinical model of panic.

Clinical Trial Logic for Proof-of-Concept
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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